molecular formula C40H59FO8 B12619005 [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate

Cat. No.: B12619005
M. Wt: 686.9 g/mol
InChI Key: XLSDZSJYKYDEJV-PGTRRBJMSA-N
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Description

The compound [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate involves multiple steps, including the introduction of fluoro and hexanoyloxy groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate: undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, leading to the formation of new compounds with different properties.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate
  • [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate

Uniqueness

The uniqueness of [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C40H59FO8

Molecular Weight

686.9 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-di(hexanoyloxy)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate

InChI

InChI=1S/C40H59FO8/c1-7-10-13-16-34(44)47-26-32(43)40(49-36(46)18-15-12-9-3)27(4)23-31-30-20-19-28-24-29(42)21-22-37(28,5)39(30,41)33(25-38(31,40)6)48-35(45)17-14-11-8-2/h21-22,24,27,30-31,33H,7-20,23,25-26H2,1-6H3/t27-,30+,31+,33+,37+,38+,39+,40+/m1/s1

InChI Key

XLSDZSJYKYDEJV-PGTRRBJMSA-N

Isomeric SMILES

CCCCCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)OC(=O)CCCCC)C)C)OC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)OC(=O)CCCCC)C)C)OC(=O)CCCCC

Origin of Product

United States

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